Cannabisin D

Übersicht

Beschreibung

Cannabisin D is a lignanamide compound found in the seeds of Cannabis sativa. Lignanamides are a class of secondary metabolites known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Cannabisin D typically involves the coupling of ferulic acid and tyramine. This process can be achieved through various synthetic routes, including enzymatic and chemical methods. One common approach is the use of coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the reaction under mild conditions .

Industrial Production Methods: Industrial production of this compound is still in its nascent stages. advancements in biotechnological methods, such as the use of genetically engineered microorganisms, hold promise for large-scale production. These methods aim to optimize yield and purity while minimizing environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: Cannabisin D undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinone derivatives, which may exhibit different biological activities.

Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

Substitution: Substitution reactions involving this compound can lead to the formation of various analogs with potentially enhanced properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products: The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted analogs, each with distinct biological activities .

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Recent studies have highlighted the therapeutic potential of Cannabisin D in various medical contexts:

- Anticancer Properties : Research indicates that this compound may induce apoptosis (programmed cell death) in cancer cells, particularly those related to hormone-dependent cancers such as breast and prostate cancer. This effect is attributed to its ability to modulate estrogen receptors, acting similarly to selective estrogen receptor modulators (SERMs) .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which is crucial in treating conditions like rheumatoid arthritis and inflammatory bowel disease. Its mechanism involves the inhibition of pro-inflammatory cytokines .

- Neuroprotective Effects : There is emerging evidence suggesting that this compound could play a role in protecting neuronal cells from degeneration, potentially benefiting conditions like Alzheimer's disease .

Agricultural Applications

This compound's role extends beyond human health; it also has implications in agriculture:

- Plant Growth Regulation : Studies suggest that lignans can act as bioelicitors, enhancing plant growth and resilience against pests and diseases. This could lead to improved yield and quality of cannabis crops .

- Metabolomics : The application of metabolomics in cannabis research allows for the mapping of compounds like this compound within different chemovars. This can facilitate the optimization of cultivation practices tailored to enhance specific bioactive compounds .

Cancer Research Case Study

A notable case study involved the administration of this compound in vitro on breast cancer cell lines. Results indicated significant cytotoxic effects, with a marked increase in apoptotic markers such as cleaved PARP and Bax upregulation while downregulating Bcl-2 levels. This suggests that this compound effectively shifts the balance towards apoptosis in malignant cells .

Neuroprotection Study

In another study focused on neurodegenerative diseases, researchers administered this compound to models of Alzheimer's disease. The findings revealed that it reduced amyloid-beta plaque formation and improved cognitive function metrics compared to control groups, indicating its potential as a neuroprotective agent .

Comparative Data Table

The following table summarizes key studies on the applications of this compound:

Wirkmechanismus

Cannabisin D exerts its effects through various molecular targets and pathways:

Antioxidant Activity: this compound scavenges free radicals and upregulates antioxidant enzymes, thereby protecting cells from oxidative stress.

Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB and MAPK.

Neuroprotective Activity: this compound interacts with neurotransmitter receptors and modulates calcium ion channels, contributing to its neuroprotective effects

Vergleich Mit ähnlichen Verbindungen

Cannabisin D is part of a family of lignanamides, which includes similar compounds such as Cannabisin A, Cannabisin B, and Cannabisin C. These compounds share structural similarities but differ in their specific biological activities:

Cannabisin A: Known for its anti-inflammatory and anticancer properties.

Cannabisin B: Exhibits strong antioxidant activity.

Cannabisin C: Demonstrates potential neuroprotective effects

This compound stands out due to its balanced profile of antioxidant, anti-inflammatory, and neuroprotective activities, making it a unique and versatile compound for various applications .

Biologische Aktivität

Cannabisin D is a lesser-known cannabinoid derived from the Cannabis sativa plant. Recent research has begun to elucidate its biological activities, including its potential therapeutic effects. This article compiles current findings regarding the biological activity of this compound, including its pharmacological properties, mechanisms of action, and case studies that highlight its clinical relevance.

This compound is structurally similar to other cannabinoids but has unique properties that may contribute to its biological activity. It has been identified as a phenolic compound that exhibits various pharmacological effects, including:

- Antioxidant Activity : this compound demonstrates significant antioxidant properties, which can protect cells from oxidative stress. In studies evaluating the antioxidant capacity of Cannabis extracts, the presence of phenolic compounds like this compound was linked to enhanced radical scavenging abilities .

- Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory pathways. It has been shown to modulate cyclooxygenase (COX) enzyme activity, which is crucial in the inflammatory response. In vitro studies have demonstrated that cannabinoids can reduce prostaglandin production, a key mediator in inflammation .

- Neuroprotective Properties : Preliminary studies suggest that this compound may have neuroprotective effects, potentially aiding in conditions such as neurodegenerative diseases. Its ability to protect mitochondrial membranes and inhibit cholinesterase activity indicates a promising avenue for further research into its application in neuroprotection .

Pharmacological Studies and Findings

The biological activity of this compound has been assessed through various experimental models. Below is a summary of key findings:

Case Studies

Several case studies have begun to explore the therapeutic applications of cannabinoids, including this compound:

- Case Study on Anxiety Management : A patient with generalized anxiety disorder reported significant improvements in symptoms after integrating medical cannabis into her treatment regimen. While this study did not isolate this compound specifically, it highlights the broader therapeutic potential of cannabinoids in managing anxiety disorders .

- Chronic Pain Management : Another case involved a patient using high-potency cannabis for fibromyalgia-related pain. Although the patient experienced some relief, there were concerns about adverse psychiatric effects. This underscores the complexity of cannabinoid use in clinical settings and the need for careful consideration of individual patient profiles when prescribing cannabis-based treatments .

Eigenschaften

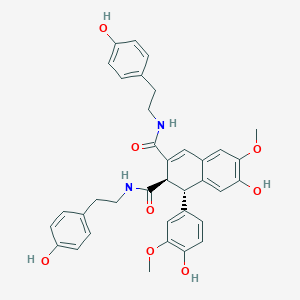

IUPAC Name |

(1S,2R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-N,3-N-bis[2-(4-hydroxyphenyl)ethyl]-6-methoxy-1,2-dihydronaphthalene-2,3-dicarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H36N2O8/c1-45-31-18-23(7-12-29(31)41)33-27-20-30(42)32(46-2)19-24(27)17-28(35(43)37-15-13-21-3-8-25(39)9-4-21)34(33)36(44)38-16-14-22-5-10-26(40)11-6-22/h3-12,17-20,33-34,39-42H,13-16H2,1-2H3,(H,37,43)(H,38,44)/t33-,34-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYTYRVFKBJENPE-HEVIKAOCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(C(=CC3=CC(=C(C=C23)O)OC)C(=O)NCCC4=CC=C(C=C4)O)C(=O)NCCC5=CC=C(C=C5)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H](C(=CC3=CC(=C(C=C23)O)OC)C(=O)NCCC4=CC=C(C=C4)O)C(=O)NCCC5=CC=C(C=C5)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H36N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144506-19-4 | |

| Record name | Cannabisin-d | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144506194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CANNABISIN-D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84MHM7FUM3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.